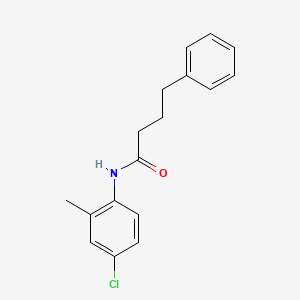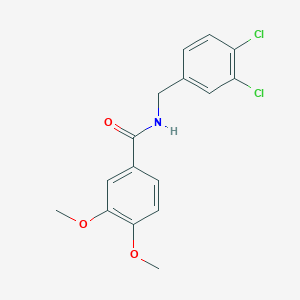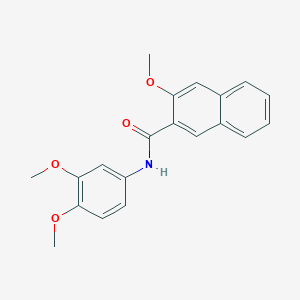![molecular formula C19H16F3NO2 B5822246 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone is a synthetic compound belonging to the indole family. It is also known as 5-MeO-MIPT and is a psychoactive substance that has gained popularity in the research community for its potential therapeutic applications.
Mecanismo De Acción
1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone acts as a partial agonist at the 5-HT2A receptor, which is responsible for the psychedelic effects of serotonergic substances. It also has affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The exact mechanism of action of 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone is still not fully understood and requires further research.
Biochemical and Physiological Effects:
1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also increases heart rate, blood pressure, and body temperature, and can cause pupil dilation and visual hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. It can also be used as a research tool to study the serotonergic system and its role in mood regulation. However, its psychoactive effects make it difficult to use in animal models, and its potential for abuse and addiction must be taken into consideration.
Direcciones Futuras
There are several future directions for research on 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another direction is to study its mechanism of action and its effects on the serotonergic system. Additionally, research could be done to develop safer and more effective analogs of 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone with fewer psychoactive effects and a lower potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone involves the reaction of 5-MeO-DMT with 2-methyl-3-(trifluoromethyl)benzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then reduced with sodium borohydride to yield 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone.
Aplicaciones Científicas De Investigación
1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to exhibit antidepressant and anxiolytic effects in animal models, and its mechanism of action is similar to that of other serotonergic psychedelics.
Propiedades
IUPAC Name |
1-[5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-11-18(12(2)24)16-10-15(25-3)7-8-17(16)23(11)14-6-4-5-13(9-14)19(20,21)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVPUFJTIHNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC(=C3)C(F)(F)F)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)





![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)